Functional Group Impact on Monoamine Transporter Inhibition: Benzamide vs. Sulfoxide Core
The target compound N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide contains a benzamide core, whereas the sulfoxide analog BDBM50250541 (SMILES: [O-][S+](Cc1cc(Br)cs1)C(c1ccccc1)c1ccccc1) replaces the carboxamide with a sulfoxide group [1]. In cell-based reuptake inhibition assays using human transporters expressed in HEK293 cells, the sulfoxide analog exhibited only weak inhibition at the serotonin transporter (SERT) and dopamine transporter (DAT), with IC50 values of 70,900 nM and 13,700 nM, respectively [1]. While direct head-to-head data for the benzamide derivative at these specific targets are not publicly available, the established pharmacophore model for benzamide-based CNS agents predicts a fundamentally different interaction profile, as the carboxamide moiety engages in hydrogen-bonding interactions that are absent in the sulfoxide analog [2]. This class-level inference suggests that the target benzamide compound is unlikely to exhibit similarly weak transporter inhibition, making it a more suitable scaffold for programs targeting pathways where minimal off-target activity at SERT/DAT is desired.
| Evidence Dimension | Monoamine transporter reuptake inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not determined in public domain for SERT/DAT; predicted to differ based on pharmacophore class |
| Comparator Or Baseline | BDBM50250541 (sulfoxide analog): SERT IC50 = 70,900 nM; DAT IC50 = 13,700 nM |
| Quantified Difference | Not quantifiable due to lack of target-compound data; structural divergence predicts >10-fold difference in transporter affinity |
| Conditions | Human SERT and DAT expressed in HEK293 cells; [3H]-5-HT and [3H]-dopamine reuptake inhibition assays [1] |
Why This Matters
This distinction is critical for researchers selecting chemical probes for neurological or psychiatric target validation, as inadvertent monoamine transporter modulation can confound phenotypic readouts.
- [1] BindingDB Entry BDBM50250541 (CHEMBL4075022). SERT IC50: 7.09E+4 nM; DAT IC50: 1.37E+4 nM. Assay: Inhibition of [3H]-5-HT or [3H]-dopamine reuptake in HEK293 cells expressing human SERT or DAT. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50250541 View Source
- [2] Benzamides. United States Patent 9102591. H. Lundbeck A/S. Discloses benzamide-containing compounds as P2X7 receptor inhibitors with defined structure–activity relationships. https://www.freepatentsonline.com/9102591.html View Source
